molecular formula C8H10BrOP B1528430 (4-Bromophenyl)dimethylphosphine oxide CAS No. 4648-59-3

(4-Bromophenyl)dimethylphosphine oxide

Cat. No. B1528430
CAS RN: 4648-59-3
M. Wt: 233.04 g/mol
InChI Key: VVPOOPJRWPTMGB-UHFFFAOYSA-N
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Description

“(4-Bromophenyl)dimethylphosphine oxide” is a chemical compound with the molecular formula C8H10BrOP and a molecular weight of 233.04 . It is a solid substance and is commonly used in various fields of scientific research.


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H10BrOP/c1-11(2,10)8-5-3-7(9)4-6-8/h3-6H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 233.042 , a density of 1.4±0.1 g/cm3 , and a boiling point of 344.2±34.0 °C at 760 mmHg .

Scientific Research Applications

Environmental Impact and Detection

One study focused on the environmental implications of electronic waste combustion, identifying estrogenic compounds emitted during this process. The research highlighted the presence of brominated derivatives, including compounds related to (4-Bromophenyl)dimethylphosphine oxide, indicating their potential toxicological risks (Owens et al., 2007).

Conformational Analysis

Research on dimethyl(bromomethyl)- and dimethyl(iodomethyl)phosphine oxides provided insights into their structural properties. The study revealed that these oxides exist in equilibrium mixtures of conformer pairs, with the orientation of the phosphoryl and carbon-halogen bonds playing a crucial role (Raevskii et al., 1981).

Photophysics and Photochemistry

Investigations into the photophysics of acyl and bis(acyl)phosphine oxides, including derivatives of this compound, have demonstrated their potential in generating radicals through α-cleavage. This property is of interest for applications in photochemistry and photopolymerization (Jockusch et al., 1997).

Organic Electronics

In the field of organic electronics, derivatives of this compound have been utilized for the synthesis of electron-transport and hole-blocking layers in organic light-emitting diodes (OLEDs), showcasing the compound's versatility in material science (Tan et al., 2016).

Flame Retardancy in Materials

Polyurethane foams based on adducts of dimethylaminomethylphosphine oxide with ethylene and propylene oxides, including related compounds, have been studied for their flame retardant properties. These materials offer a balance between reducing combustibility and maintaining physical and mechanical properties (Varbanov et al., 1987).

Safety and Hazards

“(4-Bromophenyl)dimethylphosphine oxide” is classified under the GHS07 hazard class . It has the hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P271, P280, P301, P302, P304, P305, P312, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

1-bromo-4-dimethylphosphorylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrOP/c1-11(2,10)8-5-3-7(9)4-6-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVPOOPJRWPTMGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4648-59-3
Record name 1-bromo-4-(dimethylphosphoryl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 1,4-dibromobenzene (2.35 g, 10 mmol), dimethylphosphine oxide (0.78 g, 10 mmol), and tetrakis(triphenylphosphine) palladium (0) (0.5 g) in nitrogen-purged CH3CN (20 mL) and triethylamine (5 mL) was heated at reflux for overnight. Then, the reaction mixture was concentrated and the residue was chromatographed on silica gel (0˜20 percent MeOH/DCM) to afford the product (600 mg, 26%) as a colorless solid; 1H NMR (CD3OD): δ 7.80-7.70 (m, 4H), 1.75 (d, 6H).
Quantity
2.35 g
Type
reactant
Reaction Step One
Quantity
0.78 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
26%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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